Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Description
Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound featuring a fused triazole-pyrimidine core. This molecule is characterized by a methyl ester at the 2-position, a chlorine atom at the 7-position, and a methyl group at the 5-position of the triazolopyrimidine scaffold . Its synthesis typically involves chlorination of precursor carboxylic acids or intermediates derived from cyclocondensation reactions, as seen in analogous triazolopyrimidine derivatives . The compound has garnered attention in medicinal chemistry due to its role as a versatile intermediate in synthesizing bioactive molecules, particularly antimalarial and kinase inhibitors .
Properties
IUPAC Name |
methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c1-4-3-5(9)13-8(10-4)11-6(12-13)7(14)15-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQDIFKDPYXCGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926269-31-0 | |
| Record name | methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate typically involves the reaction of 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can be used in cross-coupling reactions with organometallic reagents.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and iron catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding amine derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H7ClN4O2
- Molecular Weight : 227.62 g/mol
- IUPAC Name : Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
- SMILES Notation : CC1=NC2=NC(=NN2C(=C1)Cl)C(=O)OC
The compound features a triazole ring fused with a pyrimidine structure, which contributes to its biological activity and reactivity.
Medicinal Chemistry Applications
This compound has been investigated for its potential as an antimicrobial and antifungal agent. Its structural analogs have shown promising results in inhibiting various pathogens:
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, a study highlighted its efficacy against resistant strains of Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : Research has demonstrated that the compound can inhibit the growth of fungi such as Candida albicans, making it a candidate for developing antifungal medications .
Agricultural Applications
In agricultural science, this compound is being explored as a potential pesticide or herbicide:
- Herbicidal Activity : Preliminary studies suggest that this compound can effectively inhibit the growth of certain weed species while being less toxic to crop plants. This selectivity could lead to safer herbicide formulations .
Biochemical Research Tool
The compound is also utilized in biochemical research for various applications:
- Proteomics Research : It serves as a useful reagent in proteomics studies due to its ability to modify proteins selectively. This can aid in the identification and characterization of protein interactions in complex biological systems .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial effects of this compound against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a therapeutic agent.
Case Study 2: Herbicidal Potential
In controlled experiments assessing herbicidal activity, the compound demonstrated a significant reduction in biomass of target weeds by up to 75% without adversely affecting surrounding crops. This selectivity highlights its potential application in sustainable agriculture.
Mechanism of Action
The mechanism of action of methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells. These actions contribute to its neuroprotective and anti-inflammatory properties .
Comparison with Similar Compounds
Table 1: Comparison of Triazolopyrimidine Derivatives
Key Observations:
Substituent Position and Reactivity : The 7-chloro group in the target compound facilitates nucleophilic aromatic substitution (SNAr) reactions, enabling diverse derivatization (e.g., amine coupling in antimalarial compounds ). In contrast, phenyl-substituted analogues (e.g., ethyl 5-methyl-7-phenyl derivatives) exhibit lower electrophilicity, limiting SNAr utility .
Biological Activity: Derivatives with aminoalkyl or arylaminomethyl groups at the 2-position (e.g., compound 96 in ) demonstrate enhanced antimalarial potency compared to the parent ester, likely due to improved target engagement (e.g., Plasmodium falciparum dihydroorotate dehydrogenase inhibition).
Biological Activity
Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including antiproliferative effects against cancer cell lines, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C8H7ClN4O2
- Molecular Weight : 202.62 g/mol
- IUPAC Name : this compound
- CAS Number : 24415-66-5
Antiproliferative Activity
Recent studies have highlighted the compound's promising antiproliferative properties against various cancer cell lines. For instance, a series of derivatives based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold were synthesized and evaluated for their anticancer activities.
Case Studies
-
Antiproliferative Effects :
- In a study evaluating the activity against human cancer cell lines MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast), certain derivatives exhibited IC50 values significantly lower than that of standard chemotherapeutics such as 5-Fluorouracil (5-Fu). For example:
- Mechanism of Action :
Table: Summary of Anticancer Activities
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | ERK pathway inhibition |
| H12 | HCT-116 | 9.58 | Apoptosis induction |
| H12 | MCF-7 | 13.1 | Cell cycle arrest |
| Derivative X | HCT-116 | 0.53 | Tubulin polymerization inhibition |
Other Biological Activities
In addition to its anticancer properties, triazolo-pyrimidine derivatives have shown potential in other areas:
- Antibacterial Activity : Some derivatives exhibit antibacterial properties against various pathogens.
- Antiviral Activity : Research indicates that certain triazolo-pyrimidines can inhibit viral replication.
Safety and Toxicology
The compound has been classified with several hazard statements indicating potential toxicity. It is important to handle it with care to avoid skin irritation and other health risks .
Q & A
Q. What are the optimized synthetic routes for Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate?
The compound is synthesized via nucleophilic substitution reactions. A general protocol involves reacting 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine with methyl chloroformate or a carboxylate precursor under basic conditions (e.g., K₂CO₃ in DMF at room temperature under nitrogen). Purification typically employs column chromatography with gradients of CH₂Cl₂/MeOH/NH₄OH or EtOAc/hexane, yielding 70–78% . Alternative methods include solvent optimization (e.g., ethanol/water mixtures) to enhance regioselectivity and reduce side products .
Q. How can the structure of this compound be confirmed experimentally?
Key characterization methods include:
- ¹H/¹³C NMR : Methyl ester protons appear as a singlet at δ ~3.9 ppm, while the triazolopyrimidine core protons resonate between δ 7.0–8.5 ppm depending on substitution .
- X-ray crystallography : Used to resolve bond angles and confirm the planar triazolopyrimidine ring system (e.g., triclinic crystal system with α/β/γ angles ~102–109°) .
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) align with the molecular formula (e.g., C₉H₈ClN₄O₂) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of the triazolopyrimidine core?
Regioselectivity is influenced by:
- Substituent electronic effects : Electron-withdrawing groups (e.g., Cl at position 7) direct nucleophilic attacks to position 2 or 4. Computational modeling (DFT) can predict reactive sites .
- Catalytic systems : Transition metal catalysts (e.g., Pd for cross-coupling) enable selective C–H functionalization at position 5 or 7 .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor substitution at the methyl ester position over the triazole ring .
Q. How does the methyl ester group influence biological activity compared to other derivatives?
The ester moiety enhances membrane permeability, as seen in antimalarial studies where methyl esters outperformed ethyl or propyl analogs against Plasmodium falciparum (IC₅₀ = 0.12 μM vs. 0.18–0.25 μM for ethyl/propyl derivatives). Hydrolysis to the carboxylic acid in vivo may reduce activity, necessitating prodrug strategies .
Q. What analytical methods resolve contradictory data in stability studies?
- HPLC-MS : Identifies degradation products (e.g., hydrolysis to 7-chloro-5-methyl-triazolopyrimidine-2-carboxylic acid under acidic/basic conditions) .
- Thermogravimetric analysis (TGA) : Reveals decomposition temperatures (~220–250°C) and moisture sensitivity .
- Kinetic solubility assays : Quantifies pH-dependent solubility shifts (e.g., poor aqueous solubility at neutral pH vs. improved solubility in DMSO) .
Data Contradictions and Resolution
Q. Why do solvent-dependent synthesis protocols yield varying impurity profiles?
Evidence from similar triazolopyrimidines shows:
- DMF : Promotes overalkylation at N1 of the triazole ring, generating byproducts like 7-chloro-5-methyl-1-alkyl derivatives.
- Ethanol/water mixtures : Reduce side reactions but may lower yields due to poor solubility of intermediates . Mitigation involves stepwise solvent switching (e.g., DMF for reaction, ethanol/water for precipitation).
Q. How to interpret conflicting bioactivity data across substituted analogs?
Contradictions arise from:
- Target selectivity : Methyl esters show higher affinity for Plasmodium dihydroorotate dehydrogenase (DHODH) vs. human DHODH, while bulkier esters (e.g., phenyl) exhibit off-target kinase inhibition .
- Metabolic stability : Microsomal assays reveal rapid ester hydrolysis in liver fractions, necessitating structural analogs with stabilized ester groups (e.g., trifluoromethyl substitution) .
Methodological Best Practices
Q. What purification techniques maximize yield and purity?
Q. How to design SAR studies for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
